3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h2-4,6,14H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSMWTJTTSMNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194039 | |
| Record name | 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-67-5 | |
| Record name | 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One notable method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high yields, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, such as chalcogenation, can introduce sulfur or selenium atoms into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for chalcogenation and various oxidizing or reducing agents depending on the desired transformation. The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .
Major Products Formed
The major products formed from these reactions include derivatives with sulfur or selenium atoms, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Pharmaceutical Applications
1. Antipsychotic Drug Development
The primary application of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is as an intermediate in the synthesis of paliperidone and risperidone, which are atypical antipsychotic drugs used to treat schizophrenia and other mental health disorders. The compound's structural properties contribute to the pharmacological efficacy of these drugs by enhancing their binding affinity to dopamine receptors .
2. Research on Mechanisms of Action
Studies have investigated the mechanisms through which derivatives of this compound exert their therapeutic effects. For instance, research has shown that paliperidone acts on multiple neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for regulating mood and behavior .
Case Studies
Case Study 1: Synthesis Optimization
A notable study focused on optimizing the synthesis process for producing crystalline forms of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Various solvent systems and reaction conditions were evaluated to enhance yield and purity. The optimized method achieved an average yield of 67% with a purity exceeding 97%, demonstrating the effectiveness of refining synthetic routes for pharmaceutical intermediates .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of paliperidone derived from this compound. These studies are critical for understanding how modifications to the chemical structure influence drug behavior in biological systems and can guide further development of more effective formulations .
Research Findings
Recent findings indicate that the compound's derivatives exhibit significant potential in treating various psychiatric disorders due to their ability to modulate neurotransmitter systems effectively. Ongoing research aims to explore additional therapeutic applications beyond psychotropic medications, including potential uses in neurodegenerative diseases where neurotransmitter dysregulation occurs .
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to various therapeutic effects, including anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Biological Activity
3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 181525-38-2
- IUPAC Name : 9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Synthesis
The synthesis of this compound involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone. The process has been optimized to yield a product with high purity (>97%) and minimal residual solvents. The reaction conditions typically include refluxing in organic solvents like chlorobenzene and utilizing acids such as p-toluenesulfonic acid to facilitate the reaction .
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with notable bacteriostatic effects .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 0.0227 µM |
| This compound | S. aureus | Effective at low concentrations |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models .
| Compound | Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| This compound | Up to 43.17% | Indomethacin (47.72%) |
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
| Cell Line | IC50 Value (µg/mL) | Comparison |
|---|---|---|
| A549 (Lung Cancer) | 40.54 | Compared to Doxorubicin |
| Caco-2 (Colorectal) | 29.77 | Compared to Doxorubicin |
Case Studies
A notable case study involved the evaluation of the compound's effects on spontaneously hypertensive rats (SHR). The compound demonstrated a significant reduction in blood pressure, suggesting its potential use as a therapeutic agent for hypertension through phosphodiesterase type 5 (PDE5) inhibition .
Q & A
Q. What are the common synthetic routes for 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?
Methodological Answer: The synthesis of this scaffold and its derivatives typically involves:
- Electrochemical Selenylation : Ouyang's protocol employs iodide-catalyzed electrochemical selenation of 4H-pyrido[1,2-a]pyrimidin-4-ones with diaryl diselenides. Using a carbon rod anode, platinum cathode, DMSO solvent, and KI electrolyte, yields range from 67% to 81% .
- Intermediate Functionalization : Thorpe-Ziegler isomerization is used to prepare key intermediates, such as 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, from chloromethyl precursors .
- Phase-Transfer Catalysis (PTC) : Alkylation or halogenation under PTC conditions (e.g., tetrabutylammonium bromide, K₂CO₃) enables regioselective modifications at the C2 or C3 positions .
Q. How is X-ray crystallography applied in determining the molecular structure of this compound?
Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation:
- Refinement with SHELX : The SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used. For example, the orthorhombic crystal system (space group P2₁2₁2₁) of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was resolved with R factor = 0.065, highlighting planar pyrido-pyrimidinone geometry and intermolecular C–H···Cl interactions .
- Packing Analysis : Weak interactions (e.g., C5–H5A···N2) stabilize the crystal lattice, as seen in risperidone derivatives .
Q. Key Crystallographic Parameters
| Compound | Space Group | a, b, c (Å) | V (ų) | R Factor | Reference |
|---|---|---|---|---|---|
| 3-(2-Chloroethyl)-2-methyl derivative | P2₁2₁2₁ | 4.25, 11.63, 20.60 | 1019.27 | 0.065 |
Q. What biological activities have been reported for pyrido[1,2-a]pyrimidin-4-one derivatives?
Methodological Answer:
- Aldose Reductase Inhibition : Derivatives with phenolic/catechol moieties exhibit submicromolar activity. Hydroxyl groups at positions 6 or 9 enhance potency, as shown in docking studies .
- Antipsychotic Applications : The scaffold is a key intermediate in risperidone synthesis, targeting dopamine and serotonin receptors .
- Antioxidant Properties : Catechol-containing derivatives demonstrate radical scavenging activity, linked to their redox-active hydroxyl groups .
Advanced Research Questions
Q. What strategies are used for regioselective functionalization at the C3 position?
Methodological Answer:
- Electrochemical Selenylation : Direct anodic oxidation generates iodine intermediates (I₂), which react with diselenides to form RSeI. Subsequent nucleophilic attack at C3 achieves selenylation with >80% regioselectivity .
- Halogenation : Chloroacetonitrile under PTC conditions introduces halogens at C3, though competing O-alkylation may require careful optimization .
Q. Example Reaction Pathway
4H-pyrido[1,2-a]pyrimidin-4-one + R₂Se₂ → C3-selenylated product (via iodide/electrochemical activation)
Q. How can researchers resolve contradictions in crystallographic data for related compounds?
Methodological Answer:
- Validation with SHELX : Cross-checking refinement parameters (e.g., R factor, wR, data-to-parameter ratio >20:1) ensures reliability. For example, SHELXL's robust handling of high-resolution data minimizes overfitting .
- Intermolecular Interaction Analysis : Discrepancies in bond lengths or angles may arise from packing effects (e.g., C–H···Cl vs. π-π stacking). Comparing hydrogen-bonding networks across derivatives clarifies structural trends .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Simulations : Pyrido[1,2-a]pyrimidin-4-one derivatives were docked into aldose reductase (ALR2) crystal structures (PDB: 1US0) to identify key pharmacophores. Hydroxyl groups at positions 6/9 form hydrogen bonds with ALR2's catalytic residues (Tyr48, His110) .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models using logP, polar surface area, and electrostatic potential predict antioxidant efficacy .
Q. What are the challenges in synthesizing metal complexes with this compound as a ligand?
Methodological Answer:
- Coordination Geometry : The ligand's N,O-donor system forms distorted trigonal-bipyramidal complexes with Cu(II) (e.g., [CuCl(H₂O)(L)]₂). Solvent effects (ethanol/water mixtures) influence crystallization and stability .
- Hydrogen Bonding : Intermolecular O–H···O and C–H···Cl interactions compete with metal coordination, requiring pH control (pH ~5–6) to favor complexation over aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
